13-cyclohexyl-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one
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Overview
Description
8-cyclohexyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a complex organic compound belonging to the class of thieno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a cyclohexyl group, a methylsulfanyl group, and a naphtho-thieno-pyrimidine core, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclohexyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions One common approach is the cyclization of appropriate starting materials under controlled conditionsThe final step often involves cyclization to form the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
8-cyclohexyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
8-cyclohexyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), making it a candidate for anticancer drug development
Biological Studies: Its ability to inhibit specific enzymes and receptors makes it useful in studying cellular signaling pathways and disease mechanisms.
Industrial Applications: The compound’s unique chemical properties can be exploited in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-cyclohexyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves its interaction with molecular targets such as EGFR and VEGFR. By binding to the active sites of these receptors, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can induce apoptosis and reduce tumor growth in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their antitumor and antimalarial activities
Pyrrolo[2,3-d]pyrimidin-4-amines: These derivatives are known for their potential as kinase inhibitors and have been explored in various therapeutic applications.
Uniqueness
8-cyclohexyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one stands out due to its unique combination of functional groups and its potent inhibitory activity against specific molecular targets. This makes it a promising candidate for further research and development in medicinal chemistry and related fields .
Properties
Molecular Formula |
C21H22N2OS2 |
---|---|
Molecular Weight |
382.5g/mol |
IUPAC Name |
13-cyclohexyl-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C21H22N2OS2/c1-25-21-22-19-17(20(24)23(21)14-8-3-2-4-9-14)16-12-11-13-7-5-6-10-15(13)18(16)26-19/h5-7,10,14H,2-4,8-9,11-12H2,1H3 |
InChI Key |
HWMIZGWLSRZVDI-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5CCCCC5 |
Canonical SMILES |
CSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5CCCCC5 |
Origin of Product |
United States |
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